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Cyclodeca-1,3,5-triene

Cat. No.: B14301235
CAS No.: 112137-53-8
M. Wt: 134.22 g/mol
InChI Key: TXZNVWGSLKSTDH-UHFFFAOYSA-N
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Description

Historical Context of Research on Macrocyclic Trienes and Annulenes

The investigation into macrocyclic trienes and annulenes is deeply rooted in the quest to understand aromaticity, a fundamental concept in organic chemistry. purechemistry.orgnih.gov The journey began in the 19th century with Friedrich August Kekulé's proposal for the structure of benzene (B151609), a six-membered ring with alternating single and double bonds. purechemistry.org This structure, however, did not fully explain the unique stability and reactivity of benzene. wikipedia.org The theoretical foundation for aromaticity was later established in 1931 by Erich Hückel, who formulated what is now known as Hückel's rule. wikipedia.org This rule states that planar, cyclic, conjugated molecules with (4n+2) π-electrons, where 'n' is a non-negative integer, will exhibit aromatic stability. purechemistry.orgwikipedia.org

This rule propelled the synthesis and study of a wide range of fully conjugated monocyclic hydrocarbons called annulenes. springernature.com The initial focus was on verifying Hückel's predictions. Benzene, with n=1 and 6 π-electrons, was the quintessential aromatic compound. wikipedia.orgyoutube.com Conversely, systems with 4n π-electrons were predicted to be antiaromatic and unstable. nih.gov The synthesis of larger annulenes, such as researchgate.netannulene (a 4n+2 system), by Franz Sondheimer and his team in the 1960s provided significant experimental support for Hückel's rule. springernature.com

However, the application of Hückel's rule is not always straightforward. For larger rings, the requirement of planarity becomes a significant challenge due to steric strain. nih.govresearchgate.net This leads to out-of-plane distortions that disrupt the continuous overlap of p-orbitals, a prerequisite for aromaticity. purechemistry.orgnih.gov Consequently, the distinction between aromatic and antiaromatic character can become less pronounced in larger annulenes. rsc.org The study of macrocyclic trienes, which are not fully conjugated around the entire ring, adds another layer of complexity, exploring concepts like homoaromaticity where conjugation can occur through space. beilstein-journals.orgnih.gov The investigation of these diverse cyclic systems has been crucial in refining the understanding of aromaticity beyond simple planar, monocyclic molecules. researchgate.netresearchgate.net

Fundamental Significance of Cyclodeca-1,3,5-triene in Organic Chemistry and Theoretical Studies

This compound, a ten-membered ring containing three conjugated double bonds, holds a significant place in organic chemistry as a key subject for studying the interplay between conformation and electronic properties in medium-sized rings. Unlike its fully conjugated counterpart, cyclodecapentaene ( researchgate.netannulene), which according to Hückel's rule (with n=2, 10 π-electrons) should be aromatic, this compound is not. wikipedia.org The parent researchgate.netannulene itself is non-aromatic due to its inability to adopt a stable planar conformation, which is necessary to overcome ring strain. wikipedia.orgchemrxiv.org

The study of this compound and its isomers is crucial for understanding the conformational dynamics of medium-sized rings. These molecules can exist in various conformations, and computational studies have been instrumental in determining their relative energies and the barriers to their interconversion. researchgate.netresearchgate.net For instance, the photochemical interconversion of trans,cis,trans-cyclodeca-1,3,5-triene has been a subject of interest. acs.org

Theoretical calculations, such as ab initio and density functional theory (DFT), have been employed to explore the potential energy surfaces and predict the stability of different isomers and conformers. rsc.orgnih.govacs.org These studies are not merely academic; they provide insights into reaction mechanisms, such as Cope rearrangements, which are common in such systems. nih.govacs.org The challenges in synthesizing and isolating specific isomers of this compound underscore the kinetic and thermodynamic factors that govern the behavior of these flexible macrocycles. nih.govacs.org

The table below summarizes key computational findings for related nine-membered ring systems, which provide a comparative basis for understanding the conformational behavior of this compound.

CompoundMethodPropertyCalculated Value (kJ/mol)
(Z,E,Z)-cyclonona-1,3,5-trieneHF/6-31G* & MP2/6-31G//HF/6-31GRing inversion energy barrier29.35
(Z,E,Z)-cyclonona-1,3,5-trieneHF/6-31G* & MP2/6-31G//HF/6-31GSwivelling energy barrier of trans double bond59.76

This data is for a related nine-membered ring system and is provided for comparative context. researchgate.net

Current Research Landscape and Key Challenges in this compound Chemistry

The current research on this compound and related macrocycles is focused on several key areas, including the synthesis of stable derivatives, the exploration of their unique electronic properties, and their potential applications in materials science. researchgate.netjhu.edu A significant challenge remains the synthesis and stabilization of specific isomers. The inherent flexibility of the ten-membered ring often leads to a mixture of conformers or rapid rearrangement to more stable bicyclic systems. nih.govacs.org

One of the primary hurdles in studying these molecules is overcoming the steric strain that prevents planarity, which is a prerequisite for achieving aromaticity in the fully conjugated analogues. wikipedia.orgchemrxiv.org Researchers are exploring various strategies to enforce planarity, such as the introduction of bridges (e.g., 1,6-methano researchgate.netannulene) or the fusion of other ring systems. chemrxiv.orgjhu.edu While these modifications can lead to stable, aromatic researchgate.netannulene derivatives, they also alter the fundamental electronic structure of the parent macrocycle. jhu.edu

Computational chemistry continues to be a vital tool in this field, allowing for the prediction of stable structures and reaction pathways. rsc.orgnih.govacs.org For example, DFT calculations have been used to explore the viability of synthesizing unbridged 10-membered rings through cycloaddition reactions. nih.govacs.org These studies help to identify promising synthetic targets and to understand the factors that govern the stability and reactivity of these challenging molecules.

A major challenge is the potential for rapid Cope rearrangement in these systems, which can complicate their synthesis and isolation. nih.govacs.org The strategic use of substituents to disfavor these rearrangements is an active area of investigation. Furthermore, the exploration of highly unsaturated and functionalized this compound derivatives opens up possibilities for creating novel materials with interesting optical and electronic properties. jhu.edu The synthesis of a kinetically and thermodynamically stable all-cis researchgate.netannulene derivative through cyclopropanation highlights the innovative strategies being employed to tackle the inherent instability of these systems. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14301235 Cyclodeca-1,3,5-triene CAS No. 112137-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112137-53-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

cyclodeca-1,3,5-triene

InChI

InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1-6H,7-10H2

InChI Key

TXZNVWGSLKSTDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC=CC=CC1

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclodeca 1,3,5 Triene Systems

Cycloaddition Reactions as Pathways to Cyclodeca-1,3,5-triene Frameworks

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated precursors, are powerful tools for ring construction. For ten-membered rings, higher-order cycloadditions are particularly relevant.

Stereoelectronic and Substituent Effects on Cycloaddition Pathways to this compound Derivatives

The stereochemical outcome of [6+4] cycloadditions is highly dependent on the reaction conditions and the nature of the reactants. In metal-free, thermal reactions, the process is typically concerted and exhibits a strong preference for the exo product. wikipedia.org This selectivity is attributed to a repulsive secondary orbital interaction that destabilizes the endo transition state. wikipedia.org

Conversely, metal-promoted [6+4] cycloadditions, often utilizing chromium or cobalt complexes with cycloheptatriene (B165957), proceed through a stepwise mechanism. wikipedia.org These reactions, which may be initiated photolytically, show complete endo selectivity, as the metal acts as a template for the cycloaddition. wikipedia.org This provides a complementary method to the thermal approach for accessing different stereoisomers. wikipedia.org

Substituents play a critical role in the success of these cycloadditions. The primary challenges in isolating [6+4] cycloadducts are competing [4+2] cycloadditions and the potential for rapid Cope rearrangement of the 10-membered ring product. acs.orgnih.gov Judicious placement of substituents can overcome these hurdles. For instance, conformationally locking the hexatriene component can lead to cyclodecatriene derivatives that are stable against rearrangement. acs.orgnih.gov Furthermore, the presence of electron-withdrawing groups on either the 6π or 4π reactant can accelerate the rate of cycloaddition. acs.orgnih.gov

Electrocyclic Reactions in the Synthesis of Cyclic Trienes

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with two fewer π-electrons. msu.edu These reactions are stereospecific and governed by the Woodward-Hoffmann rules, with the outcome depending on whether the reaction is induced by heat or light. acs.org

Thermal Electrocyclizations Leading to this compound Isomers

For a conjugated system with 6π electrons, such as a hypothetical (all-Z)-deca-1,3,5,7-tetraene, the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions. libretexts.orgaklectures.com This means the terminal p-orbitals of the π-system rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. libretexts.org

This principle is well-established in smaller systems. For example, various isomers of 2,4,6-octatriene undergo thermal disrotatory cyclization to form specific cis- or trans-5,6-dimethyl-1,3-cyclohexadiene products. msu.edupressbooks.pub The equilibrium for triene-cyclohexadiene systems generally favors the cyclic product. pressbooks.pub Applying this to a ten-membered ring precursor, the specific geometry of the starting linear tetraene would dictate the stereochemistry of the substituents on the resulting this compound.

A significant challenge in these reactions is controlling the regioselectivity and preventing alternative reaction pathways, such as wikipedia.orgjove.com hydrogen shifts, which can occur under thermal conditions. msu.edu

Photochemical Electrocyclizations and Stereochemical Control

In contrast to thermal reactions, photochemical electrocyclizations proceed through an electronically excited state. jove.comjove.com When a conjugated triene (a 6π system) is irradiated with UV light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which then becomes the new excited-state HOMO. jove.comlibretexts.org

The symmetry of this excited-state HOMO dictates that the ring closure must be conrotatory, where the terminal p-orbitals rotate in the same direction. jove.comlibretexts.org This stereochemical outcome is opposite to that observed in thermal reactions. libretexts.org For instance, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene, which has three π-electron pairs, proceeds via a conrotatory closure to form trans-5,6-dimethyl-1,3-cyclohexadiene. jove.com This provides a powerful method for achieving stereochemical control, allowing for the synthesis of isomers that are not accessible through thermal pathways. jove.comlibretexts.org The steric bulk of substituents on the triene can also influence the course of the photoreaction, affecting the ratio of products formed. scispace.com

Table 2: Stereochemical Rules for 6π Electrocyclization
ConditionNumber of π ElectronsMode of Ring ClosureReference
Thermal (Heat, Δ)6 (e.g., Hexatriene)Disrotatory libretexts.org, pressbooks.pub
Photochemical (Light, hν)6 (e.g., Hexatriene)Conrotatory jove.com, libretexts.org

Advanced Approaches for Constructing this compound Scaffolds

Beyond the fundamental pericyclic reactions, more advanced strategies have been developed to construct complex cyclic systems. Metal-promoted cycloadditions, as mentioned earlier, offer an alternative to purely thermal methods, providing complementary endo-selectivity where thermal reactions give exo-products. wikipedia.org

Another powerful strategy involves the sequential construction of the precursor followed by an electrocyclization step. For example, palladium-catalyzed cross-coupling reactions, such as Stille and Heck couplings, can be used in a one-pot sequence to assemble complex, acyclic 1,3,5-hexatrienes. researchgate.net These precursors can then undergo a 6π-electrocyclization to form cyclic dienes. This approach offers high modularity, allowing for the synthesis of various substituted cyclic systems and could be extended to the synthesis of functionalized decatetraenes, the precursors to cyclodeca-1,3,5-trienes. researchgate.net

Catalytic cyclooligomerization of simple building blocks is another advanced method. While the nickel-catalyzed trimerization of butadiene is famously used to produce the 12-membered ring (1E,5E,9E)-cyclododeca-1,5,9-triene, similar principles using different catalysts or monomer combinations could potentially be tailored for the synthesis of 10-membered rings. researchgate.net

Metal-Catalyzed Cyclization Strategies for Large-Ring Polyene Synthesis

The construction of large-ring systems like cyclodecatrienes benefits significantly from metal-catalyzed cyclization strategies. These methods offer powerful tools for forming carbon-carbon bonds and controlling the stereochemistry of the resulting macrocycle. Transition metals, particularly palladium and nickel, are extensively used in the synthesis of natural products and other complex organic molecules containing large rings. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are proven methods for C-C bond formation and have been applied to macrocyclization. researchgate.net These reactions can be employed in the final ring-closing step of a synthetic sequence, where a linear precursor containing appropriate functional groups is cyclized to form the ten-membered ring. The efficiency of these reactions often relies on the choice of palladium catalyst and phosphine (B1218219) ligands. researchgate.net

Nickel-catalyzed reactions are also prominent in the synthesis of medium and large rings. For instance, nickel(0) complexes can catalyze the cyclooligomerization of dienes. A relevant example is the nickel-catalyzed reaction of a compound like cis,trans-1,5-cyclodecadiene (B73298) with butadiene, which leads to larger 12-membered rings, demonstrating the principle of metal-catalyzed ring expansion and functionalization that can be adapted for polyene synthesis. While not a direct synthesis of this compound, these methodologies highlight the potential for using metal catalysts to assemble complex polyene macrocycles from simpler acyclic or smaller cyclic precursors.

The general approach involves the intramolecular coupling of a linear C10 precursor bearing reactive termini, such as vinyl or allyl halides, stannanes, or boronic acids. The metal catalyst facilitates the crucial ring-closing C-C bond formation.

Table 2: Overview of Metal-Catalyzed Strategies for Macrocycle Synthesis

Catalyst TypeReaction ClassApplication Principle for Cyclodecatriene SynthesisReference
Palladium ComplexesCross-Coupling (e.g., Suzuki, Sonogashira)Intramolecular cyclization of a functionalized C10 linear precursor to form the ten-membered ring. researchgate.net researchgate.net
Nickel(0) ComplexesCyclooligomerization / CouplingCoupling of allylic halides or cyclization of diene-containing precursors to form the macrocyclic polyene skeleton. mdpi.com mdpi.com
Transition Metals (General)Addition/CyclizationActivation of multiple bonds (e.g., nitriles, imines) for cyclization, a principle adaptable to all-carbon systems. nih.gov nih.gov

Conformational Analysis and Dynamics of Cyclodeca 1,3,5 Triene Systems

Theoretical Frameworks for Elucidating Cyclodeca-1,3,5-triene Conformations

Understanding the stable conformations of this compound requires sophisticated computational approaches that can accurately model the molecule's potential energy surface.

Quantum mechanical (QM) methods are indispensable for locating the energy minima (stable conformers) and transition states (barriers between conformers) on the complex potential energy surface of medium-sized rings.

Ab Initio Methods: Hartree-Fock (HF) calculations provide a fundamental starting point for conformational analysis. More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) improve upon HF by incorporating electron correlation, leading to more accurate energy predictions. For example, ab initio HF/6-31G* and MP2/6-31G//HF/6-31G methods have been effectively used to calculate the relative energies of energy-minimum conformations and transition-state geometries in related cyclic trienes like (Z,E,Z)-cyclonona-1,3,5-triene. researchgate.net

Density Functional Theory (DFT): DFT has become a widely used tool for conformational studies due to its favorable balance of computational cost and accuracy. ccu.edu.tw Functionals like B3LYP are frequently employed to predict vibrational spectra and thermochemical properties with high precision. ccu.edu.twbeilstein-journals.org DFT calculations are particularly advantageous for larger molecules where more computationally demanding methods like MP2 are not feasible. ccu.edu.tw These methods can reliably predict the relative energies of different conformers, as demonstrated in studies of various complex cyclic systems. researchgate.netresearchgate.net

The application of these methods allows researchers to identify the most stable conformers and quantify the energy differences between them, providing a detailed picture of the molecule's conformational preferences.

The geometry of this compound is a direct consequence of its need to alleviate various types of strain. Ring strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.orgchemistrysteps.com

Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., ~109.5° for sp³ carbons and ~120° for sp² carbons). libretexts.org To accommodate the cyclic structure, bond angles are often distorted, which increases the molecule's potential energy. libretexts.org

Torsional Strain (Pitzer Strain): This occurs due to the eclipsing of bonds on adjacent atoms. wikipedia.orgkhanacademy.org Molecules prefer a staggered arrangement to minimize electron repulsion between bonds. khanacademy.org In a flexible ring like this compound, the chain twists and folds to avoid these energetically unfavorable eclipsed interactions.

Transannular Strain (Prelog Strain): This is a critical factor in medium-sized rings (8-12 carbons). libretexts.org It results from steric repulsion between atoms or groups across the ring from each other. libretexts.org If a cyclodecane (B1584694) ring were to adopt a simple, regular conformation, it would lead to severe steric crowding in the ring's interior. csbsju.edu For instance, a hypothetical regular diamond lattice conformation for cyclodecane would result in a prohibitive 8-atom interaction within the ring. csbsju.edu Consequently, the molecule adopts a twisted, irregular structure to move these atoms apart.

Conformational Isomerism and Interconversion Mechanisms in this compound

The balance of strain energies results in several possible stable conformations (conformational isomers) for this compound, which can interconvert through various dynamic processes.

Cyclic molecules are not static; they undergo rapid conformational changes at room temperature. A common process is ring inversion (or ring-flipping), where the molecule passes through a higher-energy transition state to convert into an alternative conformation. srmist.edu.invu.nl In this process for a substituted cyclohexane, for example, axial substituents become equatorial and vice versa. srmist.edu.in

Computational chemistry allows for the detailed mapping of a molecule's conformational landscape. elifesciences.orgnih.govresearchgate.net This involves systematically exploring different geometries, calculating their energies, and identifying the low-energy valleys (stable conformers) and the mountain passes (transition states) that connect them. elifesciences.org The result is a potential energy surface that provides a comprehensive picture of all accessible conformations and the energy required to interconvert between them.

The energy required to move from one conformer to another is known as the rotational barrier . nih.govresearchgate.net These barriers determine the rate of conformational exchange. elifesciences.org By calculating these barriers, scientists can predict which conformations will be stable at a given temperature and how quickly they interconvert. For example, the table below shows computationally determined rotational barriers for various molecules, illustrating the energy scales involved in these dynamic processes.

SpeciesNameApprox. Rotor TypeBarrier (kJ mol⁻¹)
C₂F₆HexafluoroethaneCF₃16.50
C₂H₃Cl₃1,1,1-TrichloroethaneCH₃25.45
C₂H₂Cl₄1,1,2,2-TetrachloroethaneCHCl₂54.95
C₁₂H₁₀BiphenylC₆H₅13.70
Data sourced from NIST Computational Chemistry Comparison and Benchmark Database. The listed barrier is from computations at HF/6-31G* and represents the maximum barrier. nist.gov

Interplay Between Conformation and Electronic Structure in this compound

The three-dimensional shape of this compound is intrinsically linked to its electronic structure, particularly the conjugation of the triene's π-system. For optimal π-orbital overlap and electron delocalization, the six carbons of the conjugated system would ideally be planar.

However, the significant ring strain and transannular strain inherent in a ten-membered ring force the molecule into a non-planar conformation. This twisting and puckering of the ring disrupts the planarity of the triene system. The C-C single bonds within the conjugated system are twisted, leading to a dihedral angle that deviates significantly from the ideal 180°. This deviation reduces the overlap between adjacent p-orbitals, which in turn affects the electronic properties of the molecule.

This interplay means that the extent of π-electron delocalization is conformation-dependent. Different stable conformers will exhibit slightly different electronic properties due to the unique geometric constraints imposed on their conjugated systems. This phenomenon is critical in understanding the reactivity and spectroscopic properties of such strained cyclic polyenes.

Pericyclic Reactions and Rearrangements Involving Cyclodeca 1,3,5 Triene

Electrocyclic Transformations of Cyclodeca-1,3,5-triene

Electrocyclic reactions are intramolecular pericyclic events that involve the conversion of a π-bond to a σ-bond, leading to the formation of a cyclic product, or the reverse ring-opening process. adichemistry.com These transformations are crucial in understanding the dynamic behavior of cyclic trienes like this compound.

The electrocyclic behavior of conjugated systems like this compound is dictated by whether the reaction is induced by heat (thermal) or light (photochemical). In the case of a 6π-electron system, such as the triene moiety, thermal reactions and photochemical reactions proceed through different stereochemical pathways. pressbooks.pub

Thermal electrocyclization of a 1,3,5-triene to a 1,3-cyclohexadiene (B119728) is a common reaction. askthenerd.com The equilibrium between the open-chain triene and the cyclic diene can be influenced by various factors, including substitution and strain. For instance, the thermal interconversion of (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene, highlighting the stereospecificity of the reaction. pressbooks.publibretexts.org Conversely, photochemical activation promotes the opposite stereochemical outcome. pressbooks.publibretexts.org For example, the photochemically induced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a well-studied pericyclic reaction. nih.gov

These principles are applicable to the this compound system, where the equilibrium between different isomeric forms can be controlled by thermal or photochemical means. The strain within the ten-membered ring can also play a significant role in the thermodynamics of the ring-opening and closure reactions.

The stereochemical outcome of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. wikipedia.org The key factor is the number of π-electrons involved in the transformation and whether the reaction is thermal or photochemical.

For a 6π-electron system like that in this compound, the Highest Occupied Molecular Orbital (HOMO) of the ground state (thermal reaction) has a specific symmetry. To achieve bonding overlap and form a new σ-bond, the termini of the triene must rotate in opposite directions. This is known as a disrotatory mode. askthenerd.commasterorganicchemistry.comlibretexts.org

In contrast, under photochemical conditions, an electron is promoted to the next higher energy molecular orbital, which becomes the new HOMO. The symmetry of this photoexcited HOMO dictates that the termini must rotate in the same direction to form the σ-bond, a process termed conrotatory . askthenerd.commasterorganicchemistry.commsu.edu

The stereospecificity of these reactions is absolute. For example, the thermal ring closure of a substituted hexatriene proceeds via a disrotatory fashion, leading to a specific stereoisomer of the resulting cyclohexadiene. pressbooks.publibretexts.org The photochemical reaction, proceeding through a conrotatory mode, will produce a different stereoisomer. pressbooks.publibretexts.org

Summary of Woodward-Hoffmann Rules for 6π-Electron Electrocyclic Reactions
Reaction ConditionNumber of π-ElectronsAllowed Mode of RotationStereochemical Outcome
Thermal (Δ)6 (4n+2)DisrotatorySpecific stereoisomer formed libretexts.org
Photochemical (hν)6 (4n+2)ConrotatoryDifferent stereoisomer formed askthenerd.commsu.edu

Cycloaddition Reactivity of this compound Frameworks

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. adichemistry.com The this compound framework can participate in various cycloaddition reactions, with the Diels-Alder reaction being a prominent example.

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful tool for the construction of six-membered rings with high regio- and stereoselectivity. wikipedia.orgnih.gov In this reaction, a conjugated diene (4π-electron system) reacts with a dienophile (2π-electron system) to form a cyclohexene derivative. wikipedia.orgpraxilabs.com The this compound system contains a conjugated diene moiety, making it a potential substrate for Diels-Alder reactions.

The synthetic utility of the Diels-Alder reaction is immense, allowing for the creation of complex cyclic systems in a single step. wikipedia.org The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org For a Diels-Alder reaction to be efficient, there is typically a need for electronic complementarity between the diene and the dienophile. Often, the dienophile is substituted with electron-withdrawing groups, while the diene may have electron-donating groups. libretexts.org

While the [4+2] Diels-Alder cycloaddition is a common pathway for conjugated dienes, systems like this compound, which contain a 6π-electron system, can also potentially undergo higher-order cycloadditions, such as the [6+4] cycloaddition. organicreactions.orgchemrxiv.org A [6+4] cycloaddition involves the reaction of a 6π-electron system (the triene) with a 4π-electron system (a diene) to form a ten-membered ring. chemrxiv.org

The competition between [4+2] and [6+4] cycloaddition pathways is a significant aspect of the reactivity of cyclic trienes. The outcome of the reaction can be influenced by several factors, including the specific substrates, reaction conditions (thermal or photochemical), and the presence of catalysts. organicreactions.org For instance, the thermal dimerization of cycloheptatriene (B165957) can proceed through a concerted [6+4] cycloaddition. researchgate.net

In many cases, [6+4] cycloadditions can be challenging to achieve with good selectivity and yield due to competing pericyclic events. organicreactions.org However, the development of transition metal-promoted versions of the [6+4] cycloaddition has broadened the synthetic scope of this transformation. organicreactions.org

Comparison of [4+2] and [6+4] Cycloaddition Reactions
Cycloaddition Typeπ-Electron SystemsProduct Ring SizeGeneral Reactivity
[4+2] (Diels-Alder)4π (diene) + 2π (dienophile)Six-memberedCommon and synthetically useful, often favored thermodynamically. wikipedia.orgnih.gov
[6+4]6π (triene) + 4π (diene)Ten-memberedLess common, can compete with [4+2], and may require specific conditions or catalysis for good yields. organicreactions.orgchemrxiv.org

Sigmatropic Rearrangements in this compound Derivatives

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. libretexts.orgwikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond has moved. wikipedia.org

In derivatives of this compound, various sigmatropic rearrangements are possible. One of the most common types of sigmatropic shifts involves the migration of a hydrogen atom. For instance, organicreactions.orgresearchgate.net and organicreactions.orglibretexts.org hydrogen shifts are well-documented in cyclic and acyclic triene systems. A organicreactions.orgresearchgate.net hydrogen shift involves the migration of a hydrogen atom across a five-atom π-system. uh.edu These reactions are thermally allowed to proceed suprafacially. uh.edulibretexts.org

Another important class of sigmatropic rearrangements is the nih.govnih.gov sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. The Cope rearrangement involves the reorganization of a 1,5-diene. masterorganicchemistry.com Derivatives of this compound that contain a 1,5-diene moiety can potentially undergo this type of rearrangement. The Claisen rearrangement is a similar nih.govnih.gov sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org

The specific sigmatropic rearrangements that can occur in this compound derivatives will depend on the substitution pattern and the conformational flexibility of the ten-membered ring.

Cope Rearrangement Pathways and Factors Affecting their Rate and Selectivity

The Cope rearrangement is a -sigmatropic rearrangement of a 1,5-diene. For this compound to undergo a Cope rearrangement, it must adopt a conformation that brings the C1-C2 and C5-C6 double bonds into proximity, resembling a hexa-1,5-diene unit. The all-cis (Z,Z,Z) isomer of this compound can, in principle, undergo a Cope rearrangement to form divinylcyclohexane derivatives.

The reaction proceeds through a cyclic, concerted transition state, which can adopt either a chair-like or a boat-like geometry. The chair transition state is generally lower in energy and therefore preferred in most cases. The stereochemical outcome of the reaction is highly dependent on the geometry of this transition state.

Several factors influence the rate and selectivity of the Cope rearrangement in cyclic systems like this compound:

Conformational Accessibility: The ten-membered ring of this compound is flexible, but not all conformations are suitable for the Cope rearrangement. The molecule must adopt a specific conformation that allows for the necessary orbital overlap in the transition state. The energy barrier to achieving this conformation will directly impact the reaction rate.

Strain: The release of ring strain can be a significant driving force for Cope rearrangements. In the case of this compound, the rearrangement to a six-membered ring system like divinylcyclohexane could be favored if the starting ten-membered ring possesses significant strain.

Substituent Effects: The presence of substituents on the this compound ring can dramatically affect the rate and selectivity of the Cope rearrangement. Electron-donating or electron-withdrawing groups can influence the electronic nature of the transition state, while bulky substituents can sterically hinder certain pathways or favor specific conformations.

Temperature: The Cope rearrangement is a thermal process, and the reaction rate is highly dependent on temperature. Higher temperatures provide the necessary activation energy to overcome the energy barrier of the reaction.

FactorInfluence on Cope Rearrangement of this compound
Conformation The molecule must adopt a specific folded conformation to bring the terminal double bonds of the 1,5-diene system into proximity for the -sigmatropic shift.
Ring Strain The relative strain energies of the this compound and the potential divinylcyclohexane product will influence the thermodynamic driving force of the rearrangement.
Substituents Substituents can alter the stability of the transition state and influence the stereochemical outcome of the rearrangement.
Temperature As a thermal pericyclic reaction, the rate of the Cope rearrangement is directly proportional to the temperature.

Intramolecular Valence Isomerizations and Related Rearrangement Processes

Beyond the Cope rearrangement, this compound can undergo other intramolecular valence isomerizations, which are rearrangements involving the reorganization of bonding electrons. These reactions often lead to the formation of bicyclic or other isomeric cyclic structures.

One significant valence isomerization pathway for cyclodeca-1,3,5-trienes is an electrocyclic ring closure . This pericyclic reaction involves the formation of a sigma bond between the two termini of the conjugated triene system, leading to a bicyclic product. According to the Woodward-Hoffmann rules, a conjugated triene with 6 π-electrons will undergo a disrotatory ring closure under thermal conditions and a conrotatory ring closure under photochemical conditions.

For (Z,Z,Z)-cyclodeca-1,3,5-triene, a thermal 6π-electrocyclization would lead to the formation of a bicyclo[4.4.0]decatriene system. Specifically, the thermal valence isomerization of cis,trans,cis-cyclodeca-1,3,5-triene has been observed to yield cis-bicyclo[4.4.0]deca-2,4-diene at 25°C, proceeding through the thermally unstable trans,cis,trans-cyclodeca-1,3,5-triene. This transformation highlights the propensity of the cyclodecatriene system to undergo such rearrangements.

Other potential rearrangement processes for this compound include:

Transannular Reactions: The close proximity of different parts of the ten-membered ring can facilitate transannular reactions, where a bond is formed across the ring.

Photochemical Rearrangements: Upon photochemical excitation, this compound can undergo a variety of rearrangements that are not accessible under thermal conditions. These can include cis-trans isomerizations of the double bonds, as well as different modes of electrocyclic reactions.

The specific products formed from these rearrangements are highly dependent on the reaction conditions (thermal vs. photochemical) and the stereochemistry of the starting this compound isomer.

Reaction TypeDescriptionControlling Factors
6π-Electrocyclization A concerted ring closure of the conjugated triene system to form a bicyclic compound.Thermal (disrotatory), Photochemical (conrotatory)
Cis-Trans Isomerization Isomerization of the double bonds within the ten-membered ring.Photochemical or thermal
Transannular Reactions Intramolecular reactions that form a bond across the ring.Proximity of reactive centers in specific conformations

Advanced Spectroscopic Characterization for Mechanistic Elucidation of Cyclodeca 1,3,5 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy stands as a cornerstone for the conformational and electronic analysis of cyclic systems in solution. nih.gov By probing the magnetic environment of atomic nuclei, it offers a detailed picture of molecular structure and dynamics.

The conformational flexibility of medium-ring systems like cyclodeca-1,3,5-triene presents a significant analytical challenge. Advanced NMR techniques are indispensable for characterizing the various conformers present at equilibrium and the energetic barriers between them. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the determination of through-space proximities between protons, providing crucial distance constraints for building three-dimensional models of the dominant conformations.

Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying the kinetics of conformational exchange. By analyzing changes in the NMR lineshape as a function of temperature, it is possible to determine the rates of interchange between different conformers and the corresponding activation free energies (ΔG‡). For instance, low-temperature ¹³C NMR studies on related cyclic alkenes, such as trans-cyclododecene, have successfully identified multiple distinct conformations and quantified the energy barriers for their interconversion. nih.gov A similar approach applied to this compound would be expected to reveal the equilibrium between its various stable forms.

Table 1: Representative Energy Barriers for Conformational Exchange in a Cyclic Alkene

This table shows free-energy barriers for the interconversion of conformations in 1,2-cycloundecadiene, a related cyclic polyene, as determined by dynamic NMR. These values illustrate the type of quantitative data that can be obtained to understand the flexibility of cyclic systems.

Conversion ProcessFree-Energy Barrier (ΔG‡) (kcal/mol)Temperature (°C)
C₁ to C₁'8.38 ± 0.15-72.2
(C₁ + C₁') to C₂9.45 ± 0.15-72.2
C₂ to (C₁ + C₁')9.35 ± 0.15-72.2

The ¹H NMR chemical shifts of protons attached to a cyclic π-system are highly sensitive to the effects of electron delocalization. In aromatic molecules that follow Hückel's rule (4n+2 π electrons), the application of an external magnetic field induces a diatropic ring current. wikipedia.org This induced current generates its own magnetic field, which opposes the external field inside the ring but reinforces it outside the ring. libretexts.org Consequently, protons outside the ring are deshielded and resonate at a higher frequency (downfield shift), a hallmark of aromaticity. libretexts.org For example, the protons of benzene (B151609) resonate at ~7.3 ppm, significantly downfield from typical vinylic protons (~4.5-6.5 ppm). wikipedia.orglibretexts.org

Conversely, antiaromatic systems (4n π electrons) sustain a paratropic ring current, which shields external protons and deshields internal ones. chemeurope.com By analyzing the ¹H NMR spectrum of this compound, one could assess its potential for aromatic or antiaromatic character. A significant downfield shift for the olefinic protons compared to acyclic analogues would suggest a degree of π-electron delocalization and a diatropic ring current, providing insight into its electronic structure. rsc.org The magnitude of this shift, often quantified by methods like Nucleus-Independent Chemical Shift (NICS) calculations, serves as a gauge for aromaticity. comporgchem.com

Ultrafast Spectroscopy for Real-Time Reaction Dynamics

Many of the key chemical transformations of cyclic trienes, such as electrocyclic ring-opening and isomerizations, occur on extremely short timescales. Ultrafast spectroscopy, particularly femtosecond time-resolved techniques, allows researchers to observe these reactions as they happen, providing a "molecular movie" of the atomic motions involved. nih.govarxiv.org

The photoinduced electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904) is a paradigmatic example studied extensively by femtosecond spectroscopy. nih.govnih.govwolfresearchgroup.com In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state, initiating the reaction. A subsequent, time-delayed "probe" pulse then ionizes or excites the molecule further, and by analyzing the resulting signal as a function of the delay time, the progression of the reaction can be tracked. nih.govosti.gov

These studies have revealed that the entire ring-opening process for cyclohexadiene is exceptionally rapid, occurring within approximately 200 femtoseconds. umich.edu The reaction proceeds through a series of electronic states, with the molecule's structure evolving continuously along the reaction path. weizmann.ac.il Similar femtosecond studies on this compound would elucidate the timescales and mechanisms of its own ring-opening and isomerization reactions, revealing how the larger ring size and increased conformational flexibility influence these fundamental photochemical processes.

The rapid, radiationless decay from an excited electronic state back to the ground state during a photochemical reaction is often mediated by a conical intersection (CI). semanticscholar.org A CI is a point on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to switch between surfaces. arxiv.org The dynamics in the vicinity of these intersections are ultrafast and dictate the outcome and efficiency of the photoreaction. rug.nl

For cyclic trienes like 1,3-cyclohexadiene, time-resolved experiments have directly observed the passage through different electronic states, including a short-lived, dark intermediate state (the 2¹A₁ state) that is crucial for guiding the molecule from the initially excited bright state (1¹B₂) back to the ground state. nih.govosti.gov The lifetimes of these transient states are typically on the order of tens to hundreds of femtoseconds. nih.gov Investigating the excited-state dynamics of this compound would identify the key electronic states and conical intersections involved in its photochemistry, providing a detailed understanding of how it dissipates energy after light absorption.

Table 2: Key Timescales in the Photochemical Ring-Opening of 1,3-Cyclohexadiene

This table summarizes the ultrafast timescales for the sequential steps in the well-studied ring-opening of 1,3-cyclohexadiene, a model for cyclic triene photochemistry. These timescales are determined using femtosecond pump-probe spectroscopy.

ProcessAssociated Electronic State(s)Characteristic Timescale (fs)
Initial Excitation & C=C ElongationS₀ → 1¹B₂~21
Internal Conversion & C-C Stretch1¹B₂ → 2¹A₁~35-55
Decay to Ground State2¹A₁ → S₀~80-84
Overall Reaction CompletionS₀ (CHD) → S₀ (HT)< 200

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron spectroscopy is a direct experimental technique for probing the energies of molecular orbitals. In a PES experiment, high-energy photons (usually in the vacuum ultraviolet range) are used to eject electrons from the molecule. By measuring the kinetic energy of these photoelectrons, the binding energies, which correspond to the molecule's ionization potentials, can be determined according to the equation: Ionization Energy = Photon Energy - Electron Kinetic Energy.

Each ionization potential corresponds to the removal of an electron from a specific molecular orbital. nih.gov Therefore, the photoelectron spectrum provides a map of the occupied molecular orbital energies. For a molecule like this compound, PES can be used to characterize the electronic structure of its π-system. researchgate.net The spectrum would show distinct bands corresponding to ionization from the different π molecular orbitals. The energies and shapes of these bands provide valuable data for validating and refining quantum chemical calculations of the molecule's electronic structure and can be compared with related molecules like cyclohepta-1,3,5-triene to understand how ring size affects orbital energies. nih.govresearchgate.net

Computational and Theoretical Investigations of Cyclodeca 1,3,5 Triene Reactivity and Properties

Application of Advanced Quantum Chemical Methodologies

Quantum chemical methods provide profound insights into molecular systems at the electronic level, enabling the prediction of structures, energies, and reaction pathways that may be difficult to probe experimentally.

High-level ab initio methods and Density Functional Theory (DFT) are foundational techniques for the accurate calculation of molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy at a significant computational cost. missouri.edu DFT, a computationally less intensive alternative, calculates the electron density of a system to determine its energy and other properties. mdpi.com Functionals like B3LYP and M06-2X are commonly used for their balance of accuracy and efficiency in studying organic molecules. missouri.edunih.gov

For cyclodeca-1,3,5-triene, these methods would be employed to:

Determine Conformational Isomers: The flexible ten-membered ring of this compound can adopt numerous conformations. DFT and ab initio calculations can identify the various energy-minimum conformers and the transition states that separate them, providing a detailed map of the conformational energy surface.

Predict Geometric Parameters: Key structural data such as bond lengths, bond angles, and dihedral angles for each stable conformer can be precisely calculated. This information is crucial for understanding the molecule's shape and steric properties.

Calculate Thermodynamic Properties: Theoretical calculations can yield accurate predictions of enthalpies of formation, Gibbs free energies, and relative stabilities of different isomers (e.g., cis vs. trans double bonds within the ring) and conformers. missouri.edu

Table 1: Illustrative Energetic and Structural Data for a Hypothetical this compound Conformer (Calculated via DFT)

PropertyPredicted ValueUnit
Relative Energy0.00kcal/mol
C1=C2 Bond Length1.35Å
C2-C3 Bond Length1.46Å
C1-C2-C3-C4 Dihedral Angle-175.0Degrees
Dipole Moment0.3Debye

Note: The data in this table are hypothetical examples to illustrate the output of DFT calculations and are not based on published results for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org This approach is particularly effective for predicting the outcomes of pericyclic reactions, which are governed by orbital symmetry. adichemistry.comlibretexts.org

This compound contains a conjugated 6π-electron system, analogous to hexa-1,3,5-triene. Its most prominent pericyclic reaction would be an electrocyclic ring closure. FMO theory predicts the stereochemical course of this reaction:

Thermal Reactions: Under thermal conditions, the reaction is controlled by the symmetry of the HOMO of the 6π system. For a linear conjugated triene, the HOMO has terminal lobes with the same phase on the same side of the molecular plane. To form a new sigma bond, the termini must rotate in opposite directions, a process known as disrotatory ring closure. libretexts.org

Photochemical Reactions: Under photochemical conditions, an electron is promoted from the HOMO to the LUMO. The reaction is now governed by the symmetry of this new highest occupied orbital (the former LUMO). In a 6π system, this orbital has lobes of opposite phase at the termini, requiring a conrotatory motion (rotation in the same direction) for bond formation. msu.edu

These principles allow for the prediction of the relative stereochemistry of substituents at the termini of the conjugated system in the cyclized product.

Transition State Analysis and Reaction Pathway Mapping

Understanding a chemical reaction requires identifying not just the reactants and products but also the high-energy transition states and any intermediates that lie on the reaction pathway.

Computational methods are essential for locating and characterizing transition state (TS) structures, which correspond to saddle points on the potential energy surface. By calculating the energy difference between the reactant and the transition state, the activation energy (reaction barrier) can be determined. missouri.edu

For this compound, key transformations for which activation energies could be calculated include:

Electrocyclization: The barrier for the thermally-allowed disrotatory ring closure to form a bicyclic product.

Sigmatropic Rearrangements: The energy barriers for wikipedia.orgresearchgate.net- or nih.govresearchgate.net-hydrogen shifts, which are common concerted rearrangements in cyclic polyenes.

Cis-Trans Isomerization: The activation energy required to isomerize one of the double bonds within the ten-membered ring.

Table 2: Representative Calculated Activation Energies for Pericyclic Reactions of 6π-Electron Systems

Reaction TypeSystemMethodActivation Energy (kcal/mol)
Electrocyclization(Z)-Hexa-1,3,5-trieneB3LYP30.11
Electrocyclization(Z)-Hexa-1,3,5-trieneQCISD(T)32.23
wikipedia.orgresearchgate.net-H Shift(Z)-Hexa-1,3-dieneB3LYP/6-311G++(d,p)31.85

Source: Data for hexatriene and hexadiene systems are used for illustrative purposes. missouri.edunih.gov Specific calculations for this compound are not available in the cited literature.

Beyond calculating single energy barriers, computational chemistry can map entire reaction coordinates. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the minimum energy path from a transition state down to the corresponding reactants and products, confirming the connection between these points on the potential energy surface. researchgate.net This is crucial for verifying that a calculated TS structure corresponds to the reaction of interest.

For a molecule as flexible as this compound, reaction pathways can be complex. For instance, a pericyclic reaction might be preceded by a conformational change to a more reactive, higher-energy conformer. Computational modeling can uncover these multi-step mechanisms and identify fleeting intermediates that are too short-lived to be observed experimentally.

Predictive Computational Design of Novel this compound Derivatives and Reactions

Computational chemistry is not only a tool for explaining observed reactivity but also for predicting the properties of yet-to-be-synthesized molecules. By systematically modifying the structure of this compound in silico, chemists can design derivatives with tailored properties.

This predictive design could involve:

Modifying Reaction Barriers: Introducing electron-donating or electron-withdrawing groups at specific positions can alter the HOMO-LUMO gap and significantly raise or lower the activation energy for pericyclic reactions. Computational screening can identify substituents that would accelerate a desired transformation. nih.gov

Altering Conformational Preferences: Strategic placement of bulky substituents could be used to lock the flexible ten-membered ring into a specific conformation, potentially favoring one reaction pathway over others.

Designing Novel Reactivity: Computational exploration could uncover entirely new, non-intuitive reaction pathways for this compound derivatives, guiding future synthetic efforts toward novel molecular architectures.

Through these predictive capabilities, computational modeling can significantly reduce the trial-and-error inherent in experimental chemistry, accelerating the discovery of new molecules and reactions.

Future Directions and Emerging Research Areas in Cyclodeca 1,3,5 Triene Chemistry

Development of Novel Synthetic Strategies for Accessing Architecturally Complex Cyclodeca-1,3,5-triene Analogues

The construction of the 10-membered ring of this compound is a significant synthetic challenge due to entropic and transannular strain factors. Modern organic synthesis is tackling this challenge with increasingly sophisticated strategies to build not just the parent ring system, but architecturally complex analogues with tailored properties.

One major area of development is the synthesis of natural products and their analogues. For instance, the biosynthesis of collinolactone, a compound featuring a complex tricyclic system built around a cyclodecatriene core, has been elucidated. researchgate.net This understanding inspires laboratory syntheses that employ powerful reactions. Chemical semisyntheses have already produced collinolactone analogues with interesting biological activities. researchgate.net

Key strategies at the forefront of this field include:

Titanium-Induced Dicarbonyl Coupling: This method, developed by McMurry, provides an efficient route to medium-ring systems like humulene, which contains an 11-membered triene ring, by reductively coupling two carbonyl groups within an acyclic precursor. nih.gov

Palladium-Catalyzed Coupling Reactions: The Negishi and Sonogashira cross-coupling reactions are instrumental in modern macrocycle synthesis. Intramolecular Sonogashira coupling, for example, has been used to forge highly strained cyclodeca-1,5-diyne skeletons, which are precursors to related triene systems. nih.govacs.org

Multicomponent Coupling Strategies: Researchers are designing convergent strategies that assemble complex triene-containing structures from several simple building blocks in a single sequence. This approach is particularly valuable for creating libraries of analogues for biological screening, such as those related to the oxazolomycin antibiotics. researchgate.net

Biosynthetic Enzyme Utilization: The discovery and characterization of enzymes like germacrene A synthase, which constructs the cyclodecatriene ring from farnesyl pyrophosphate, opens the door to biocatalytic routes for producing these scaffolds. nih.govgoogle.com

These advanced methods are enabling chemists to access a wider variety of substituted and fused-ring cyclodecatriene systems, paving the way for new discoveries in medicine and materials science.

Application of Advanced Spectroscopic Techniques for Unraveling Ultrafast Dynamics in this compound

The photochemical interconversion between this compound and its bicyclic isomer, bicyclo[4.4.0]deca-2,4-diene, is a classic electrocyclic reaction. Understanding the precise mechanism and dynamics of this process is a major goal of physical organic chemistry. While much of the foundational work was done decades ago, new spectroscopic techniques are providing unprecedented detail on this and related reactions, often on the femtosecond (10⁻¹⁵ s) timescale. springernature.com

The analogous ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a key prototype reaction that has been studied extensively with cutting-edge methods that are directly applicable to the cyclodecatriene system. nih.govspringernature.com These techniques allow scientists to create "molecular movies" of chemical reactions as they happen.

Advanced Spectroscopic TechniqueInformation GainedTimescaleReference
Femtosecond Transient Absorption Spectroscopy Tracks the evolution of electronic excited states, revealing lifetimes and pathways to products or reactant ground state.Femtoseconds to Picoseconds rsc.orgaps.org
Time-Resolved Photoelectron Spectroscopy (TRPES) Probes the electronic structure of the molecule as it evolves, mapping its journey across potential energy surfaces and through conical intersections.Femtoseconds aps.orgkyoto-u.ac.jpmit.edu
Ultrafast Electron Diffraction (UED) Directly images the nuclear geometry (atomic positions) of the molecule during the reaction, providing unambiguous structural information.Femtoseconds to Picoseconds springernature.comarxiv.org
Femtosecond X-ray Spectroscopy Uses X-ray free-electron lasers (XFELs) to probe the electronic and structural dynamics with element and site specificity.Femtoseconds kyoto-u.ac.jpuu.se

These experiments have revealed that upon photoexcitation, the molecule is propelled along a specific reaction coordinate, passing through a conical intersection—a point where potential energy surfaces meet—which facilitates extremely rapid, radiationless decay back to the ground state in either the ring-closed or ring-opened form. nih.govspringernature.com For example, in the 1,3-cyclohexadiene ring-opening, the wave packet enters the 2A state within 55 fs and crosses to the ground state in approximately 80 fs. nih.gov The application of these advanced methods promises to resolve long-standing questions about the conformational dynamics and competing reaction pathways in the larger and more flexible this compound system.

Computational Exploration of this compound as a Scaffold for Advanced Functional Materials

Concurrent with experimental advances, computational chemistry, particularly Density Functional Theory (DFT), is playing a crucial role in exploring the potential of this compound and its derivatives. nih.govconicet.gov.ar These theoretical studies can predict the properties of molecules before they are synthesized, guiding experimental efforts toward promising targets for functional materials.

A key area of interest is the use of the electrocyclic reaction as a molecular switch. The two isomers (the monocyclic triene and the bicyclic diene) have different structural and electronic properties. Switching between them with an external stimulus, like light, could form the basis of a molecular-scale device. Computational studies are used to explore how modifying the cyclodecatriene scaffold—for example, by introducing heteroatoms or other functional groups—affects the properties of this potential switch.

A theoretical study on the electrocyclization of (Z)-hexa-1,3,5-triene and its analogues provides insight into how such modifications can tune the reaction. nih.gov

Calculated Activation and Reaction Enthalpies (kcal/mol) for the Electrocyclization of Hexatriene Analogues
ReactantProductActivation Enthalpy (ΔH‡)Reaction Enthalpy (ΔH)
(Z)-hexa-1,3,5-triene1,3-cyclohexadiene28.5-23.7
(2Z)-2,4-pentadienylidene]amine1,2-dihydropyridine24.1-9.5
(2Z)-2,4-pentadienal2H-pyran21.2+1.4

Data sourced from a computational study using B3LYP/6-31G level of theory. nih.gov*

The data shows that replacing a terminal methylene (B1212753) group with nitrogen or oxygen significantly lowers the activation barrier for cyclization. nih.gov However, it also makes the reaction less exothermic or even endothermic, which destabilizes the closed form. nih.gov By systematically exploring these trade-offs computationally, researchers can design this compound derivatives with optimized switching characteristics, such as specific activation wavelengths, thermal stability, and quantum yields, for applications in molecular electronics or smart materials.

Integration of this compound into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comthno.org Macrocycles are excellent building blocks for such assemblies due to their defined shapes and potential for pre-organized binding sites. ethernet.edu.et The this compound ring is an emerging candidate for inclusion in these advanced materials.

The future in this area lies in using the this compound unit as a structural scaffold to build larger, functional architectures. nims.go.jp Potential strategies and applications include:

Supramolecular Polymers: By attaching self-complementary recognition units (e.g., hydrogen bonding moieties) to the cyclodecatriene ring, it is possible to program its self-assembly into long, polymer-like chains. mdpi.com The conformational flexibility and photochemical activity of the core could impart stimuli-responsive properties to the resulting polymer.

Dynamic Covalent Macrocycles: New methods are combining the formation of macrocycles and their subsequent polymerization into a single, synchronized self-assembly process. rsc.org Applying this to cyclodecatriene precursors could provide a streamlined route to novel materials.

Nanoparticle Formulation: Functionalized macrocycles can self-assemble into well-defined nanoparticles, such as solid lipid nanoparticles (SLNs). mdpi.com Research on pillar arenes has shown that minor changes to the macrocycle's substituents can dramatically alter the resulting nanostructure's shape (e.g., from spheres to rods). mdpi.com this compound derivatives could be designed to form analogous nanostructures for applications in drug delivery or sensing.

Pnictogen-Assisted Self-Assembly: An emerging technique uses elements like antimony to template the formation of discrete disulfide macrocycles from simple dithiol precursors in high yield. nsf.gov This powerful method could be adapted to create novel macrocycles containing the cyclodecatriene backbone, offering a new level of control over their assembly into complex supramolecular structures.

By integrating the unique chemical and photochemical properties of the this compound core with the principles of supramolecular self-assembly, researchers are poised to create a new generation of smart materials and nanodevices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.